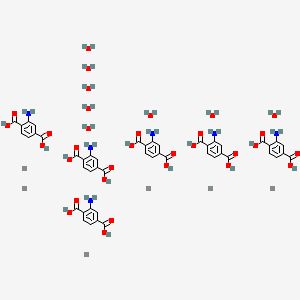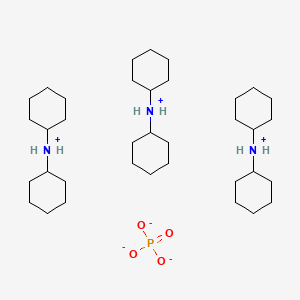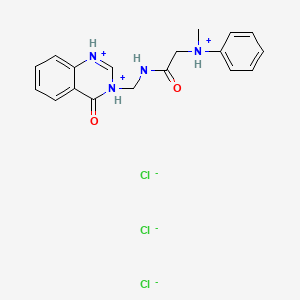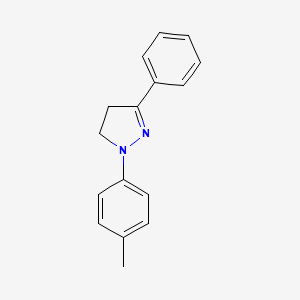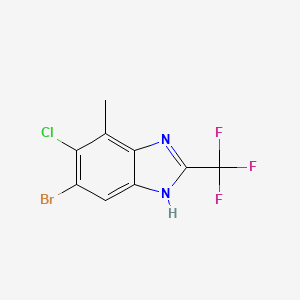
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For the specific compound, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-benzimidazole, the synthesis may involve the following steps:
Starting Materials: o-Phenylenediamine, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the benzimidazole ring.
Reaction Conditions: The reaction is typically carried out in a solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
化学反应分析
Types of Reactions
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzimidazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms .
科学研究应用
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets, such as enzymes and receptorsFor example, benzimidazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 6-Bromo-1H-benzimidazole
- 5-Chloro-2-methylbenzimidazole
- 4-Methyl-2-(trifluoromethyl)benzimidazole
Uniqueness
Benzimidazole, 6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)- is unique due to the combination of substituents on the benzimidazole ring. The presence of bromine, chlorine, methyl, and trifluoromethyl groups can significantly alter its chemical and biological properties compared to other benzimidazole derivatives. This unique combination of substituents can enhance its potency, selectivity, and pharmacokinetic properties, making it a valuable compound for scientific research .
属性
CAS 编号 |
89427-21-4 |
|---|---|
分子式 |
C9H5BrClF3N2 |
分子量 |
313.50 g/mol |
IUPAC 名称 |
6-bromo-5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5BrClF3N2/c1-3-6(11)4(10)2-5-7(3)16-8(15-5)9(12,13)14/h2H,1H3,(H,15,16) |
InChI 键 |
NFHFENIYBYJBKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC(=C1Cl)Br)NC(=N2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


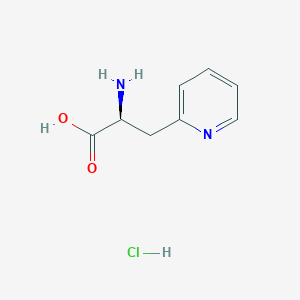
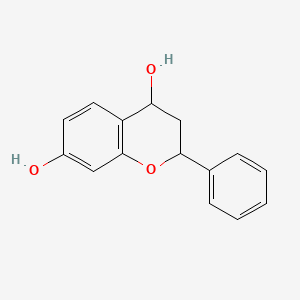
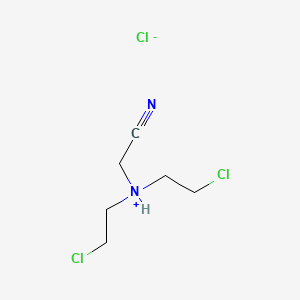

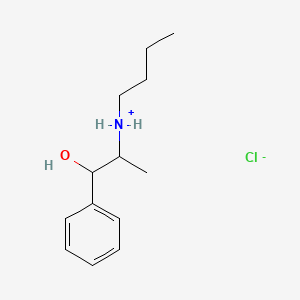
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

